N-(4-{[4-(3-nitrobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({4-[(3-Nitrophenyl)methyl]piperazin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperazine ring, a sulfonyl group, and a nitrophenyl moiety, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(3-Nitrophenyl)methyl]piperazin-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3-nitrobenzyl chloride in the presence of a base such as sodium hydroxide to form 4-[(3-nitrophenyl)methyl]piperazine.
Sulfonylation: The piperazine derivative is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group, yielding 4-({4-[(3-nitrophenyl)methyl]piperazin-1-yl}sulfonyl)benzene.
Acetylation: Finally, the compound undergoes acetylation with acetic anhydride to form N-[4-({4-[(3-nitrophenyl)methyl]piperazin-1-yl}sulfonyl)phenyl]acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[(3-Nitrophenyl)methyl]piperazin-1-yl}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation: The piperazine ring can be oxidized under specific conditions to form N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: 4-({4-[(3-Aminophenyl)methyl]piperazin-1-yl}sulfonyl)phenyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxides of the piperazine ring.
Scientific Research Applications
N-[4-({4-[(3-Nitrophenyl)methyl]piperazin-1-yl}sulfonyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an analgesic and anti-inflammatory agent.
Biological Studies: The compound is used to investigate the biological activity of piperazine derivatives.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Chemistry: The compound’s unique structure makes it a candidate for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-({4-[(3-Nitrophenyl)methyl]piperazin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in pain and inflammation pathways.
Pathways Involved: It could modulate signaling pathways related to the inflammatory response, potentially inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide
- N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-[4-({4-[(3-Nitrophenyl)methyl]piperazin-1-yl}sulfonyl)phenyl]acetamide stands out due to its combination of a nitrophenyl group and a piperazine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H22N4O5S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C19H22N4O5S/c1-15(24)20-17-5-7-19(8-6-17)29(27,28)22-11-9-21(10-12-22)14-16-3-2-4-18(13-16)23(25)26/h2-8,13H,9-12,14H2,1H3,(H,20,24) |
InChI Key |
VSUGWKAUGOKQOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.